1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, furan, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with the oxadiazole intermediate.
Synthesis of the piperidine-4-carboxamide: This involves the reaction of piperidine with a suitable carboxylic acid derivative.
Attachment of the 5-chlorothiophen-2-ylsulfonyl group: This step can be accomplished through a sulfonylation reaction using a chlorothiophene derivative and a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at specific functional groups, such as the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and receptor binding. Its heterocyclic rings are often found in bioactive molecules, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: shares similarities with other heterocyclic compounds that contain thiophene, furan, and oxadiazole rings.
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: Lacks the sulfonyl and chlorothiophene groups.
1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide: Lacks the furan and oxadiazole rings.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O5S2/c17-12-3-4-13(27-12)28(23,24)21-7-5-10(6-8-21)14(22)18-16-20-19-15(26-16)11-2-1-9-25-11/h1-4,9-10H,5-8H2,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKRKUFBGAKQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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